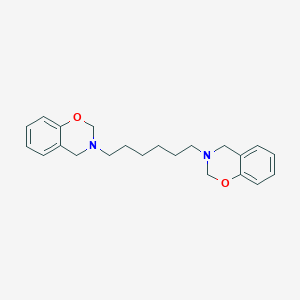![molecular formula C19H29NO3 B14200241 Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate CAS No. 922501-04-0](/img/structure/B14200241.png)
Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxetane ring, which is a four-membered cyclic ether, and an ester functional group. The presence of the dimethylamino group and the phenyl ring adds to its chemical versatility and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halohydrin or an epoxide.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Esterification: The final step involves the esterification of the oxetane ring with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The dimethylamino group and the ester functional group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)propanoate: Similar structure with a propanoate ester group instead of an acetate group.
Methyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.
Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)butanoate: Similar structure with a butanoate ester group instead of an acetate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
922501-04-0 |
|---|---|
分子式 |
C19H29NO3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
ethyl 2-[3-[4-[4-(dimethylamino)butyl]phenyl]oxetan-3-yl]acetate |
InChI |
InChI=1S/C19H29NO3/c1-4-23-18(21)13-19(14-22-15-19)17-10-8-16(9-11-17)7-5-6-12-20(2)3/h8-11H,4-7,12-15H2,1-3H3 |
InChI 键 |
JBGWTCZSBQRPGV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1(COC1)C2=CC=C(C=C2)CCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)

![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)







